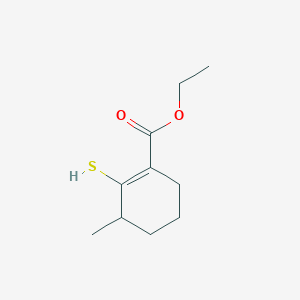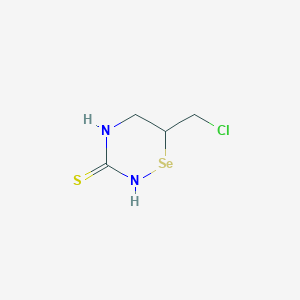
6-(Chloromethyl)-1,2,4-selenadiazinane-3-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Chloromethyl)-1,2,4-selenadiazinane-3-thione is a heterocyclic compound containing selenium, nitrogen, and sulfur atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Chloromethyl)-1,2,4-selenadiazinane-3-thione typically involves the chloromethylation of a precursor compound. One common method is the reaction of dimethoxymethane with chlorosulfonic acid in the presence of a catalyst such as zinc iodide. This reaction produces the chloromethyl derivative, which can then be further reacted to form the desired selenadiazinane-thione compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
6-(Chloromethyl)-1,2,4-selenadiazinane-3-thione can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The selenium and sulfur atoms in the compound can participate in redox reactions.
Cyclization Reactions: The compound can undergo cyclization to form different heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can modify the oxidation state of the selenium and sulfur atoms.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It may have potential as a bioactive molecule, particularly in the development of new drugs or therapeutic agents.
Medicine: Research into its pharmacological properties could lead to the discovery of new treatments for various diseases.
Industry: The compound’s unique chemical properties make it a candidate for use in materials science, particularly in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-(Chloromethyl)-1,2,4-selenadiazinane-3-thione is not well understood. it is likely that the compound interacts with specific molecular targets and pathways within cells. The presence of selenium, sulfur, and nitrogen atoms in the structure suggests that it could participate in redox reactions and interact with proteins or enzymes that contain thiol groups.
Comparison with Similar Compounds
Similar Compounds
6-(Chloromethyl)uracil: A compound with a similar chloromethyl group but different heterocyclic structure.
5-Chlorouracil: Another chlorinated heterocyclic compound with potential bioactivity.
4,6-Dihydroxypyrimidine: A related compound with a different substitution pattern on the heterocyclic ring.
Uniqueness
6-(Chloromethyl)-1,2,4-selenadiazinane-3-thione is unique due to the presence of selenium in its structure, which is relatively rare in organic compounds
Properties
CAS No. |
54820-44-9 |
|---|---|
Molecular Formula |
C4H7ClN2SSe |
Molecular Weight |
229.60 g/mol |
IUPAC Name |
6-(chloromethyl)-1,2,4-selenadiazinane-3-thione |
InChI |
InChI=1S/C4H7ClN2SSe/c5-1-3-2-6-4(8)7-9-3/h3H,1-2H2,(H2,6,7,8) |
InChI Key |
RPAWFPOEZNUYBH-UHFFFAOYSA-N |
Canonical SMILES |
C1C([Se]NC(=S)N1)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


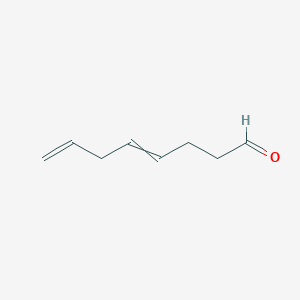
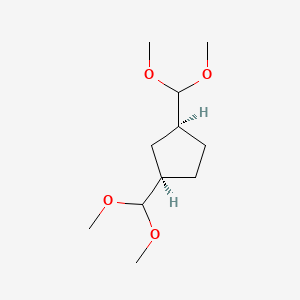
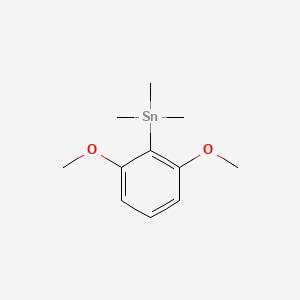







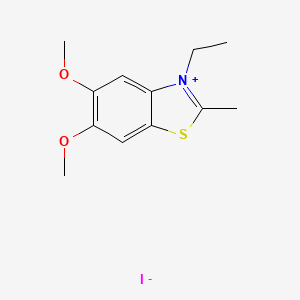

![2,6-Di-tert-butyl-4-[(3-chloro-2-hydroxypropyl)sulfanyl]phenol](/img/structure/B14633316.png)
